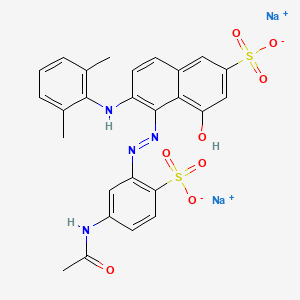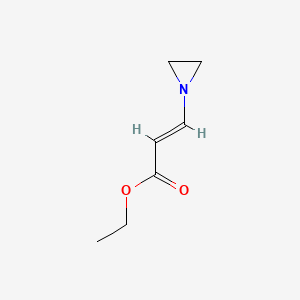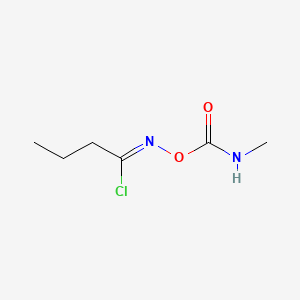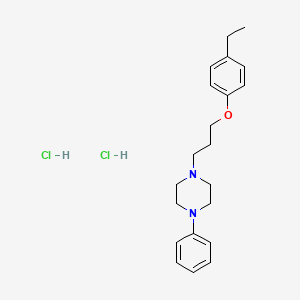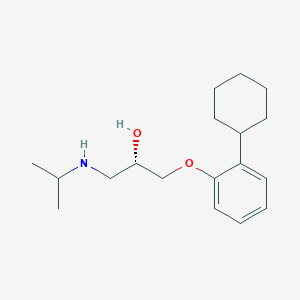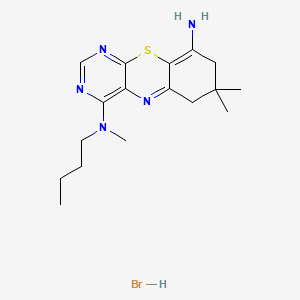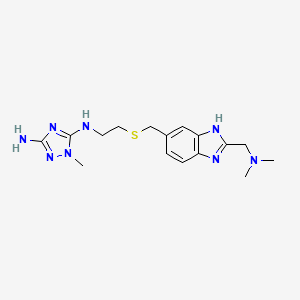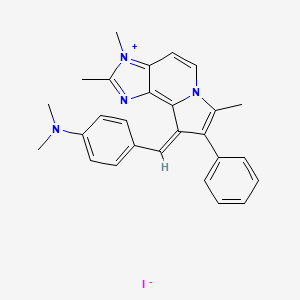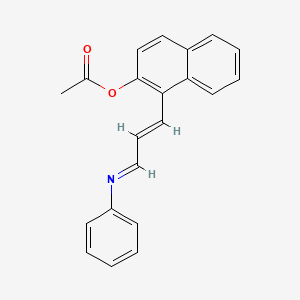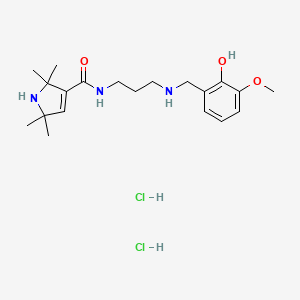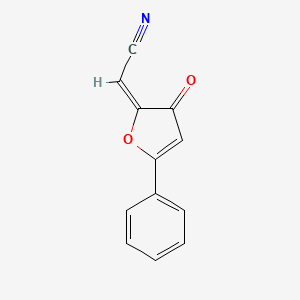
(3-Oxo-5-phenyl-2(3H)-furanylidene)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Oxo-5-phenyl-2(3H)-furanylidene)acetonitrile is an organic compound that features a furan ring with a phenyl group and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-5-phenyl-2(3H)-furanylidene)acetonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of a phenyl-substituted furanone with acetonitrile in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
(3-Oxo-5-phenyl-2(3H)-furanylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
(3-Oxo-5-phenyl-2(3H)-furanylidene)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Oxo-5-phenyl-2(3H)-furanylidene)acetonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins.
類似化合物との比較
Similar Compounds
- (3-Oxo-5-phenyl-2(3H)-furanylidene)acetate
- (3-Oxo-5-phenyl-2(3H)-furanylidene)propionitrile
- (3-Oxo-5-phenyl-2(3H)-furanylidene)butyronitrile
Uniqueness
(3-Oxo-5-phenyl-2(3H)-furanylidene)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring structure, coupled with the phenyl and nitrile groups, makes it a versatile compound for various applications.
特性
CAS番号 |
97180-85-3 |
|---|---|
分子式 |
C12H7NO2 |
分子量 |
197.19 g/mol |
IUPAC名 |
(2E)-2-(3-oxo-5-phenylfuran-2-ylidene)acetonitrile |
InChI |
InChI=1S/C12H7NO2/c13-7-6-11-10(14)8-12(15-11)9-4-2-1-3-5-9/h1-6,8H/b11-6+ |
InChIキー |
JHTDFPZAJFDFPJ-IZZDOVSWSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC(=O)/C(=C\C#N)/O2 |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=CC#N)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


